2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl-
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Overview
Description
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is a heterocyclic organic compound with a furanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- typically involves the cyclocondensation reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with hydroxylamine . The reaction is carried out in the presence of sodium acetate at 80°C for 3 hours, resulting in high yields of the desired product .
Industrial Production Methods
the use of green and natural catalysts, such as saccharose, for the one-pot synthesis of related compounds suggests potential environmentally friendly approaches .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while reduction can yield dihydro derivatives .
Scientific Research Applications
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar structure but different chemical properties.
3,6-Dihydro-2H-pyran: Similar to 3,4-dihydro-2H-pyran but with different hydrogenation positions.
Uniqueness
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of both diethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
188646-70-0 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5,5-diethyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-3-14(4-2)12(10-13(15)16-14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
LIMVIMKOVVLRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC(=O)O1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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